N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound featuring a combination of fluorinated aromatic rings and a furan moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furan-2-yl Phenyl Intermediate: : This step involves the coupling of a furan derivative with a phenyl ring, often through a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of the furan compound .
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Introduction of the Hydroxyethyl Group: : The next step involves the addition of a hydroxyethyl group to the phenyl ring. This can be achieved through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride .
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Formation of the Difluorophenyl Amide: : The final step is the formation of the amide bond. This involves reacting the hydroxyethyl phenyl intermediate with 3,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid, depending on the desired substituent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-N’-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,4-difluorophenyl)-N’-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}ethanediamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to the presence of both fluorinated aromatic rings and a furan moiety, which confer distinct electronic properties and potential biological activities. The combination of these features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c21-15-8-7-14(10-16(15)22)24-20(27)19(26)23-11-17(25)12-3-5-13(6-4-12)18-2-1-9-28-18/h1-10,17,25H,11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAVEDYQXDXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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